![molecular formula C20H18N4O B3909682 4-phenyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,2,3,6-tetrahydropyridine](/img/structure/B3909682.png)
4-phenyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,2,3,6-tetrahydropyridine
Overview
Description
4-phenyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,2,3,6-tetrahydropyridine, also known as PTT, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-phenyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,2,3,6-tetrahydropyridine is not fully understood, but it is believed to act as a cholinesterase inhibitor. Cholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in memory and learning. By inhibiting cholinesterase, 4-phenyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,2,3,6-tetrahydropyridine may increase the levels of acetylcholine in the brain, which could improve cognitive function.
Biochemical and Physiological Effects
Studies have shown that 4-phenyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,2,3,6-tetrahydropyridine has a positive effect on cognitive function in animal models of Alzheimer's disease. 4-phenyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,2,3,6-tetrahydropyridine has been shown to improve memory and learning in rats and mice. 4-phenyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,2,3,6-tetrahydropyridine has also been shown to have antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 4-phenyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,2,3,6-tetrahydropyridine in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its positive effects on cognitive function. However, the limitations of using 4-phenyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,2,3,6-tetrahydropyridine include its low yield, its limited solubility in water, and its potential toxicity.
Future Directions
There are several future directions for research on 4-phenyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,2,3,6-tetrahydropyridine. One direction is to investigate its potential as a drug for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore its applications in materials science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of 4-phenyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,2,3,6-tetrahydropyridine and its biochemical and physiological effects.
Scientific Research Applications
4-phenyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,2,3,6-tetrahydropyridine has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 4-phenyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,2,3,6-tetrahydropyridine has been investigated as a potential drug for the treatment of Alzheimer's disease and other neurodegenerative disorders. In materials science, 4-phenyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,2,3,6-tetrahydropyridine has been used as a building block for the synthesis of novel polymers and supramolecular structures. In catalysis, 4-phenyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,2,3,6-tetrahydropyridine has been studied as a catalyst for various organic reactions.
properties
IUPAC Name |
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-[4-(1,2,4-triazol-4-yl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c25-20(18-6-8-19(9-7-18)24-14-21-22-15-24)23-12-10-17(11-13-23)16-4-2-1-3-5-16/h1-10,14-15H,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHMGAMSSXSZRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=NN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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